Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride
Description
This compound features a fused 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core, substituted with an imino-methyl-oxo group and a lambda6-sulfane moiety. The lambda6-sulfane configuration (SVI oxidation state) introduces unique electronic and steric properties, distinguishing it from sulfur-containing analogs like sulfoxides or sulfones.
Properties
IUPAC Name |
imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-λ6-sulfane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS.2ClH/c1-13(8,12)7-5-10-11-3-2-9-4-6(7)11;;/h5,8-9H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMHSYXTECLSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=C2CNCCN2N=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrazine Derivatives: Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (): Shares the same core but replaces the sulfane group with an ester. N,N-Dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide (): Incorporates a sulfonamide substituent, enhancing hydrophilicity compared to the target’s sulfane group .
- Pyrazolo[3,4-d]pyrimidin-4-ones (): Feature a pyrimidinone ring instead of pyrazine. The thiazolidinone substituents (e.g., 10a, 10b) introduce anti-inflammatory activity but lack the sulfur-based reactivity of the target compound .
Functional Group Differences
- Lambda6-Sulfane vs. Tetrazole : Tetrazole-containing analogs () act as bioisosteres for carboxylic acids, improving metabolic stability. The target’s sulfane group may offer distinct redox or catalytic properties .
- Salt Forms : The dihydrochloride salt increases aqueous solubility compared to neutral esters (e.g., ) or free bases (e.g., ) .
Physicochemical Properties
Spectral Data Comparison
NMR Shifts
- Target Compound: Expected downfield shifts for sulfane (δ 2.5–3.5 ppm for S-CH3) and imino protons (δ 8.0–9.0 ppm).
- Ethyl Ester Analogs (): Ethyl group protons appear at δ 1.2–1.4 ppm (CH3) and δ 4.2–4.4 ppm (CH2) .
- Pyrazolo[1,5-a]pyrimidines (): Syn/anti isomers show distinct splitting patterns for methyl groups (δ 1.0–1.5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
